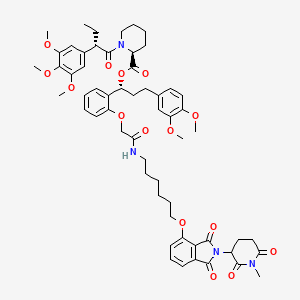

dTAG-13-NEG

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C58H70N4O15 |

|---|---|

Molecular Weight |

1063.2 g/mol |

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[6-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |

InChI |

InChI=1S/C58H70N4O15/c1-8-38(37-33-48(72-5)53(74-7)49(34-37)73-6)54(65)61-30-15-13-20-42(61)58(69)77-44(26-23-36-24-27-45(70-3)47(32-36)71-4)39-18-11-12-21-43(39)76-35-50(63)59-29-14-9-10-16-31-75-46-22-17-19-40-52(46)57(68)62(55(40)66)41-25-28-51(64)60(2)56(41)67/h11-12,17-19,21-22,24,27,32-34,38,41-42,44H,8-10,13-16,20,23,25-26,28-31,35H2,1-7H3,(H,59,63)/t38-,41?,42-,44+/m0/s1 |

InChI Key |

ZKVNXENIWGNDDO-SKTJQTJUSA-N |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)N(C7=O)C |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)N(C7=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of dTAG-13-NEG in the dTAG System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Degradation Tag (dTAG) system represents a powerful chemical biology tool for inducing rapid and specific degradation of a target protein of interest (POI). This technology offers temporal control over protein levels, providing a significant advantage over traditional genetic knockdown approaches. At the heart of this system are heterobifunctional molecules that hijack the cell's natural protein disposal machinery. This guide delves into the function of a critical component of the dTAG system: dTAG-13-NEG, the negative control for the potent degrader dTAG-13. Understanding the function of this compound is paramount for the rigorous validation of experimental results obtained using the dTAG platform.

Core Principle of the dTAG System

The dTAG system relies on three key components:

-

A Protein of Interest (POI) fused to the FKBP12F36V tag: The POI is genetically tagged with a mutant version of the FKBP12 protein (F36V). This mutation prevents the binding of endogenous ligands while allowing for high-affinity binding of synthetic ligands.

-

The dTAG Degrader (e.g., dTAG-13): This heterobifunctional molecule consists of a ligand that specifically binds to the FKBP12F36V tag and another ligand that recruits a cellular E3 ubiquitin ligase, such as Cereblon (CRBN).[1]

-

The Ubiquitin-Proteasome System (UPS): The cell's endogenous machinery for protein degradation.

The dTAG degrader acts as a molecular bridge, bringing the FKBP12F36V-tagged POI into close proximity with the E3 ligase. This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.

The Critical Function of this compound

This compound is an indispensable tool for ensuring the specificity of the dTAG system. It is a close structural analog of dTAG-13, containing the same FKBP12F36V-binding moiety. However, it possesses a critical modification in the E3 ligase-binding ligand, rendering it incapable of recruiting the CRBN E3 ligase complex.[2]

The primary function of this compound is to serve as a negative control in experiments utilizing dTAG-13. By treating cells with this compound, researchers can distinguish between phenotypic effects caused by the specific degradation of the target protein and any potential off-target effects of the dTAG-13 molecule itself, independent of its degradation-inducing activity. Any observed cellular response in the presence of dTAG-13 that is absent in the presence of this compound can be confidently attributed to the degradation of the target protein.

Data Presentation: Quantitative Comparison of dTAG-13 and this compound

While specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for this compound are not typically reported as it is designed to be inactive, the following table summarizes the expected and observed activities of both compounds based on available literature.

| Compound | Target | Mechanism of Action | Expected DC50 | Expected Dmax | Reference |

| dTAG-13 | FKBP12F36V-tagged proteins | Recruits CRBN E3 ligase to the target protein, inducing its ubiquitination and proteasomal degradation. | Low nanomolar range | >90% | [1] |

| This compound | FKBP12F36V-tagged proteins | Binds to FKBP12F36V but does not recruit the CRBN E3 ligase. | No degradation observed | No degradation observed | [2] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the successful implementation and interpretation of dTAG-based studies.

Western Blotting for Protein Degradation

This protocol is used to visually and quantitatively assess the degradation of the FKBP12F36V-tagged protein of interest.

1. Cell Culture and Treatment:

-

Plate cells expressing the FKBP12F36V-tagged protein of interest at an appropriate density.

-

Treat cells with varying concentrations of dTAG-13, this compound, or DMSO (vehicle control) for the desired time course (e.g., 1, 2, 4, 8, 24 hours).

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest or the HA/FLAG tag on the fusion protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Luciferase Reporter Assay for Degradation Kinetics

This high-throughput assay allows for the quantification of degradation kinetics and potency.

1. Cell Line Generation:

-

Generate a stable cell line co-expressing the FKBP12F36V-tagged protein fused to a luciferase reporter (e.g., NanoLuc) and a control luciferase (e.g., Firefly) under the control of a separate promoter.

2. Cell Plating and Treatment:

-

Plate the stable cell line in a 96-well or 384-well plate.

-

Treat cells with a serial dilution of dTAG-13, this compound, or DMSO.

3. Luciferase Activity Measurement:

-

After the desired incubation time, measure the activities of both luciferases using a dual-luciferase reporter assay system according to the manufacturer's instructions.

4. Data Analysis:

-

Normalize the NanoLuc signal to the Firefly luciferase signal for each well to account for differences in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the compound concentration to determine the DC50 and Dmax values for dTAG-13.

Cell Viability Assay

This assay is used to assess the potential cytotoxic effects of the dTAG compounds.

1. Cell Plating and Treatment:

-

Plate cells in a 96-well plate.

-

Treat cells with a range of concentrations of dTAG-13 and this compound for a prolonged period (e.g., 72 hours).

2. Viability Measurement:

-

Measure cell viability using a commercially available assay, such as one based on ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or resazurin).

3. Data Analysis:

-

Normalize the viability of treated cells to that of DMSO-treated control cells.

-

Plot cell viability against compound concentration to determine any potential cytotoxic effects.

Mandatory Visualizations

Signaling Pathway of dTAG-13 Mediated Degradation

Caption: dTAG-13 mediated protein degradation pathway.

Experimental Workflow for Target Validation

Caption: Experimental workflow for validating a target using the dTAG system.

Logical Relationship of dTAG-13 vs. This compound

Caption: Logical comparison of dTAG-13 and this compound functionalities.

Conclusion

This compound is an essential, non-functional counterpart to dTAG-13, designed to ensure the reliability and specificity of experimental findings within the dTAG system. Its inability to recruit the CRBN E3 ligase, while retaining the ability to bind the FKBP12F36V tag, allows researchers to confidently attribute observed biological effects to the degradation of their protein of interest. The rigorous use of this compound as a negative control is a hallmark of robust experimental design in studies employing this powerful technology for targeted protein degradation.

References

An In-depth Technical Guide to the dTAG-13-NEG Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dTAG (degradation tag) system represents a powerful chemical biology tool for inducing rapid and specific degradation of a protein of interest (POI). This technology utilizes heterobifunctional molecules, known as dTAGs, to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—and direct it towards a target protein. dTAG-13 is a widely used degrader that recruits the E3 ubiquitin ligase cereblon (CRBN) to a POI that has been endogenously tagged with the mutant FKBP12F36V protein. To ensure the observed degradation is a direct result of the dTAG-13's specific mechanism and not due to off-target effects of the chemical scaffold, a crucial negative control, dTAG-13-NEG, is employed. This guide provides a detailed explanation of the mechanism of action of this compound, supported by technical data, experimental protocols, and visual diagrams.

Core Mechanism of the dTAG System

The dTAG system is a ternary complex-dependent degradation platform. The active dTAG-13 molecule is composed of three key components: a ligand that selectively binds to the FKBP12F36V tag, a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, a thalidomide-like moiety that binds to CRBN. When introduced into cells expressing an FKBP12F36V-tagged POI, dTAG-13 forms a ternary complex between the tagged protein and the CRBN E3 ligase complex. This proximity induces the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome.

The Inactive Mechanism of this compound

The efficacy of the dTAG system hinges on the precise formation of this ternary complex. This compound is designed as an inactive counterpart to dTAG-13, serving as a stringent negative control in experimental setups. Its mechanism of inaction is rooted in a critical structural modification that prevents the recruitment of the CRBN E3 ligase.

While sharing the same FKBP12F36V-binding ligand and linker as dTAG-13, this compound possesses a modified thalidomide-like moiety. This alteration, often a stereoisomer of the active CRBN-binding ligand, abrogates its ability to bind to cereblon.[1] Without this crucial interaction, this compound cannot form the necessary ternary complex between the FKBP12F36V-tagged POI and the CRBN E3 ligase. Consequently, the ubiquitination and subsequent degradation of the target protein are prevented.

The use of this compound is vital for validating that the cellular effects observed upon treatment with dTAG-13 are specifically due to the degradation of the target protein and not a consequence of non-specific interactions of the chemical structure with other cellular components.

Below is a diagram illustrating the comparative mechanisms of dTAG-13 and this compound.

References

An In-depth Technical Guide to dTAG-13 and dTAG-13-NEG: Principles and Applications

Introduction to the dTAG System

The degradation tag (dTAG) system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of a target protein of interest (POI).[1] This technology circumvents the need for developing a unique small-molecule binder for every target, instead relying on the genetic fusion of a small protein tag, the F36V mutant of FKBP12, to the POI.[2][3] The system is then controlled by a heterobifunctional small molecule, dTAG-13, which acts as a molecular bridge, connecting the tagged protein to the cell's endogenous protein disposal machinery, leading to its swift elimination.[4]

This guide provides a detailed comparison between the active degrader molecule, dTAG-13, and its essential inactive counterpart, dTAG-13-NEG. Understanding the distinct roles and mechanisms of these two molecules is critical for the rigorous design and interpretation of experiments utilizing the dTAG platform.

Core Distinction: The Active Degrader and the Inactive Control

The fundamental difference between dTAG-13 and this compound lies in their ability to recruit the E3 ubiquitin ligase Cereblon (CRBN).

-

dTAG-13 is the active heterobifunctional degrader. It is engineered with two key binding moieties: one that selectively binds to the FKBP12(F36V) tag and another that engages Cereblon (CRBN), a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.

-

This compound is the inactive negative control. It is a stereoisomer of dTAG-13, specifically designed to be incapable of binding to CRBN, while likely retaining its ability to bind to the FKBP12(F36V) tag. This single, crucial difference renders it unable to form the ternary complex required for degradation, making it an ideal tool to control for off-target effects of the chemical scaffold.

Mechanism of Action: dTAG-13-Mediated Protein Degradation

The activity of dTAG-13 is centered on hijacking the cell's ubiquitin-proteasome system (UPS). The process unfolds through a sequence of molecular events:

-

Ternary Complex Formation: dTAG-13, a cell-permeable molecule, enters the cell and simultaneously binds to the FKBP12(F36V) tag on the POI and to CRBN, a component of the Cullin-4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex. This forms a key ternary complex: POI-FKBP12(F36V) :: dTAG-13 :: CRBN.

-

Ubiquitination: The recruitment of the E3 ligase complex to the POI brings it into close proximity with ubiquitin-charged E2 enzymes. The CRL4^CRBN^ complex then catalyzes the transfer of ubiquitin molecules from the E2 enzyme to lysine residues on the surface of the POI, forming a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome captures, unfolds, and degrades the tagged protein into small peptides, while the dTAG-13 molecule is released to catalyze further degradation cycles.

This catalytic mode of action allows sub-stoichiometric concentrations of dTAG-13 to trigger the degradation of a much larger pool of target protein.

Signaling Pathway Diagram

Caption: dTAG-13 forms a ternary complex, recruiting the CRL4-CRBN E3 ligase to the FKBP12(F36V)-tagged POI for degradation.

Data Presentation: Comparative Efficacy

The defining functional difference between dTAG-13 and this compound is their degradation capability. While specific binding affinity values are not always publicly available, their functional outcomes are clear. Experiments consistently show that dTAG-13 potently degrades target proteins, whereas this compound does not induce degradation.

| Parameter | dTAG-13 | This compound | Rationale |

| Target Binding | Binds FKBP12(F36V) | Binds FKBP12(F36V) | Both molecules contain the moiety for binding the mutant FKBP12 tag. |

| E3 Ligase Binding | Binds Cereblon (CRBN) | Does not bind CRBN | This compound is a stereoisomer that ablates the CRBN-binding interface. |

| Degradation (DC₅₀) | Potent (typically nM range) | Inactive / Not applicable | Degradation is dependent on CRBN recruitment, which this compound cannot achieve. |

| Max Degradation (Dₘₐₓ) | High (often >90%) | ~0% | Lack of E3 ligase recruitment prevents ubiquitination and subsequent degradation. |

| Primary Use | Induce target protein degradation | Experimental negative control | Used to confirm that observed effects are due to specific degradation, not off-target toxicity. |

DC₅₀: The concentration required to induce 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of protein degradation achievable.

Experimental Protocols

To validate the dTAG system and confirm the specific activity of dTAG-13 versus this compound, several key experiments are performed.

Western Blot for Protein Degradation

This is the most direct method to visualize and quantify the loss of the target protein.

Methodology:

-

Cell Culture and Treatment: Plate cells expressing the FKBP12(F36V)-tagged POI. Treat different wells with a dose-response of dTAG-13, a high concentration of this compound (e.g., 500 nM), and a vehicle control (DMSO). Incubate for a specified time (e.g., 4, 8, or 24 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody against the POI (or an antibody against a fused epitope tag like HA).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis: Re-probe the membrane for a loading control (e.g., GAPDH or α-Tubulin) to confirm equal protein loading. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.

Expected Outcome: A dose-dependent decrease in the POI band intensity will be observed in dTAG-13-treated samples. No significant decrease should be seen in the this compound or vehicle-treated samples.

Caption: Workflow for assessing protein degradation via Western Blot analysis.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to provide mechanistic evidence that dTAG-13 induces the formation of the POI-CRBN complex.

Methodology:

-

Cell Culture and Treatment: Grow cells expressing the tagged POI. Treat cells with dTAG-13, this compound, or DMSO for a short period (e.g., 1-2 hours) to capture the transient ternary complex. It is often beneficial to also treat with a proteasome inhibitor (like MG132) to prevent the degradation of the complex once formed.

-

Lysis: Lyse the cells using a gentle, non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Add an antibody against the POI (or its epitope tag) to the cleared cell lysates. Incubate to allow the antibody to bind its target.

-

Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture. The beads will bind the antibody, thus capturing the entire protein complex.

-

Washes: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the captured proteins from the beads using a low-pH buffer or by boiling in SDS-PAGE loading buffer. Analyze the eluates by Western blot, probing for both the immunoprecipitated POI and for the co-immunoprecipitated CRBN.

Expected Outcome: In the sample treated with dTAG-13, a band for CRBN should be detected in the POI immunoprecipitate, confirming the formation of the ternary complex. This band should be absent or significantly reduced in the samples treated with this compound or DMSO.

Caption: Co-Immunoprecipitation workflow to confirm dTAG-13-mediated ternary complex formation.

Cell Viability Assay

This assay is crucial for demonstrating that the phenotypic effects observed upon dTAG-13 treatment are due to the degradation of the POI, rather than general cellular toxicity.

Methodology:

-

Cell Plating: Seed cells in opaque-walled 96-well or 384-well plates suitable for luminescence readings.

-

Treatment: Add a range of concentrations of dTAG-13 and this compound to the wells. Include a vehicle-only control and a positive control for toxicity (e.g., staurosporine). Incubate for the desired duration of the experiment (e.g., 24, 48, 72 hours).

-

Reagent Preparation & Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well (volume is typically equal to the culture medium volume).

-

Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ATP present, which correlates with the number of metabolically active (viable) cells.

-

Analysis: Normalize the data to the vehicle control wells to calculate the percent viability for each condition.

Expected Outcome: At concentrations effective for protein degradation, dTAG-13 and this compound should not significantly reduce cell viability, demonstrating that the chemical scaffold is not inherently cytotoxic.

Caption: Cell viability assessment workflow using a luminescent ATP-based assay.

Conclusion

References

- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]

- 3. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

The Cornerstone of Confidence: A Technical Guide to Negative Controls in PROTAC Experiments

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] However, the elegant mechanism of PROTACs necessitates rigorous validation to ensure that the observed protein degradation is a direct consequence of the intended ternary complex formation and not a result of off-target effects or non-specific toxicity.[3][4] This technical guide provides an in-depth exploration of the critical role of negative controls in PROTAC experiments, offering a framework for robust experimental design and data interpretation.

The "Why": The Imperative for Negative Controls

A negative control in a PROTAC experiment is a molecule structurally analogous to the active PROTAC but deficient in a key functional aspect, rendering it incapable of inducing the degradation of the target protein.[3] The inclusion of a well-designed negative control is paramount for:

-

Demonstrating Mechanism of Action: By showing that a structurally similar but functionally impaired molecule does not induce degradation, researchers can confidently attribute the observed effect of the active PROTAC to its specific mechanism of bringing the target protein and an E3 ligase into proximity.

-

Discerning On-Target vs. Off-Target Effects: Negative controls help to distinguish between the intended degradation of the target protein and any unintended effects on other proteins or cellular processes.

-

Eliminating Confounding Variables: They serve to rule out the possibility that the observed phenotype is due to factors other than targeted degradation, such as simple inhibition of the target protein by the warhead moiety or general cellular toxicity.

The "What": Types of Negative Controls

Two primary categories of negative controls are employed in PROTAC research, each designed to disrupt a specific interaction within the PROTAC's mechanism of action:

-

E3 Ligase Binding-Deficient Control: This type of control is modified to prevent its interaction with the E3 ligase. A common strategy is to introduce a stereochemical inversion at a critical chiral center of the E3 ligase ligand. For instance, in PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, the active ligand often contains (2S, 4R)-4-hydroxyproline. Its corresponding inactive epimer, (2S, 4S)-4-hydroxyproline, can be incorporated into the negative control to abrogate VHL binding. Similarly, for Cereblon (CRBN)-recruiting PROTACs, methylation of the glutarimide nitrogen can prevent binding to CRBN.

-

Target Protein Binding-Deficient (or "Dead") Control: This control is designed to have a significantly reduced or no affinity for the target protein of interest (POI). This is typically achieved by modifying the "warhead" portion of the PROTAC in a way that is known to abolish its binding to the target.

Data Presentation: Quantifying the Inactivity of Controls

The effectiveness of a negative control is demonstrated through quantitative analysis, comparing its activity—or lack thereof—to the active PROTAC. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Degradation Parameters of Active PROTACs and their Negative Controls

| PROTAC | Target Protein | Cell Line | Active PROTAC DC50 (nM) | Active PROTAC Dmax (%) | Negative Control DC50 (nM) | Negative Control Dmax (%) | Reference |

| ARV-771 | BRD2/3/4 | 22Rv1 | < 5 | > 90 | > 10,000 | < 10 | |

| Foretinib-VHL PROTAC (1) | p38α | MDA-MB-231 | 210 | > 80 | > 10,000 | < 10 | |

| Folate-ARV-771 | BRD4 | HeLa | ~10 | > 90 | > 100 | < 10 | |

| HDAC PROTAC (9) | HDAC3 | HCT116 | 440 | 77 | Not Reported | Not Reported | |

| FBXO22 Degrader | FBXO22 | Jurkat | ~3000 | ~70 | > 10,000 | < 10 |

Table 2: Binary Binding Affinities of Active PROTACs and their Negative Controls

| Compound | Binds to | Kd (nM) | Reference |

| ARV-771 | BRD2(1) | 34 | |

| BRD2(2) | 4.7 | ||

| BRD3(1) | 8.3 | ||

| BRD3(2) | 7.6 | ||

| BRD4(1) | 9.6 | ||

| BRD4(2) | 7.6 | ||

| ARV-766 (Negative Control) | VHL | No Affinity | |

| Foretinib-VHL PROTAC (1) | p38α | 11,000 | |

| Inactive Epimer of (1) | VHL | No Affinity | |

| MZ1 | BRD2BD1 | 62 | |

| BRD2BD2 | 60 | ||

| VHL | 67 |

Experimental Protocols: A Guide to Key Assays

Robust validation of PROTACs and their negative controls relies on a suite of well-executed experiments. Below are detailed methodologies for essential assays.

Protocol 1: Western Blotting for Target Protein Degradation

This protocol is a cornerstone for assessing PROTAC-induced protein degradation.

1. Cell Culture and Treatment:

- Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

- Treat cells with a range of concentrations of the active PROTAC and the negative control for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis:

- After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Incubate on ice for 20-30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

- Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

- Normalize the protein concentrations of all samples with lysis buffer.

- Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

- Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

- Wash the membrane three times with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again three times with TBST.

6. Detection and Analysis:

- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

- Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the cytotoxic effects of the PROTAC and its negative control.

1. Cell Seeding:

- Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.

- Incubate the plate overnight to allow for cell attachment.

2. Compound Treatment:

- Prepare serial dilutions of the active PROTAC and the negative control in culture medium.

- Add 10 µL of the diluted compounds or vehicle control to the respective wells.

- Incubate for the desired time period (e.g., 72 hours).

3. Assay Procedure:

- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

- Add 100 µL of CellTiter-Glo® reagent to each well.

- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

4. Data Acquisition and Analysis:

- Measure the luminescence using a plate reader.

- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Protocol 3: Global Proteomics for Off-Target Analysis

Mass spectrometry-based proteomics provides an unbiased view of the PROTAC's selectivity.

1. Sample Preparation:

- Treat cells with the active PROTAC, negative control, and vehicle control.

- Harvest and lyse the cells.

- Reduce, alkylate, and digest the proteins into peptides using trypsin.

2. LC-MS/MS Analysis:

- Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.

3. Data Analysis:

- Process the raw mass spectrometry data using software such as MaxQuant to identify and quantify proteins.

- Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.

Protocol 4: In-Vitro Ubiquitination Assay

This assay confirms that the PROTAC facilitates the ubiquitination of the target protein.

1. Reaction Setup:

- In a microfuge tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, and biotinylated ubiquitin in an assay buffer.

- Add the active PROTAC or the negative control at various concentrations.

2. Ubiquitination Reaction:

- Initiate the reaction by adding ATP.

- Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

3. Detection:

- Stop the reaction by adding SDS-PAGE sample buffer and boiling.

- Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

- Detect the ubiquitinated target protein by immunoblotting with an anti-biotin antibody or a specific antibody against the target protein to observe higher molecular weight species.

Mandatory Visualizations

Diagrams are essential for illustrating the complex biological processes and experimental workflows involved in PROTAC research.

Caption: PROTAC Mechanism of Action.

Caption: Logic of an E3 Ligase Binding-Deficient Negative Control.

Caption: Western Blotting Experimental Workflow.

Conclusion

The judicious use of negative controls is not merely a suggestion but a fundamental requirement for generating high-quality, reproducible, and interpretable data in PROTAC research. By systematically demonstrating that protein degradation is contingent upon the specific, intended interactions of the PROTAC molecule, researchers can build a robust case for their findings and accelerate the translation of these promising therapeutics from the bench to the clinic. This guide provides a comprehensive framework for understanding and implementing negative controls, empowering scientists to confidently navigate the exciting landscape of targeted protein degradation.

References

- 1. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to dTAG-13-NEG: Structure, Properties, and Experimental Applications

Introduction

The dTAG (degradation tag) system represents a powerful chemical biology tool for inducing rapid and selective degradation of a protein of interest (POI). This technology utilizes heterobifunctional small molecules, known as dTAGs, to hijack the cell's natural protein degradation machinery. dTAG-13 is a well-established degrader that targets proteins fused with the FKBP12F36V mutant protein.[1][2] As in any robust experimental system, a proper negative control is essential to validate the specificity of the observed effects. For dTAG-13, this crucial role is fulfilled by dTAG-13-NEG. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a derivative of dTAG-13 that is designed to be inactive as a protein degrader.[3] While it retains the ability to bind to the FKBP12F36V tag, it is incapable of recruiting the Cereblon (CRBN) E3 ubiquitin ligase. This inactivation is achieved through a specific chemical modification in the CRBN-binding moiety of the molecule.

Structural Comparison of dTAG-13 and this compound:

The key structural difference between dTAG-13 and this compound lies in the thalidomide-like moiety. In dTAG-13, the intact glutarimide ring is essential for its binding to CRBN. In contrast, this compound possesses a methylated and altered ring structure which abrogates this interaction, thus preventing the formation of the ternary complex required for proteasomal degradation.

| Compound | SMILES String |

| dTAG-13 | O=C(O--INVALID-LINK--OCC(NCCCCCCOC2=C(C3=CC=C2)C(N(C3=O)C4CCC(NC4=O)=O)=O)=O)CCC5=CC=C(C(OC)=C5)OC)[C@@H]6CCCCN6C(--INVALID-LINK--=C(C(OC)=C7)OC)CC)=O[4] |

| This compound | O=C1C2=C(OCCCCCCNC(COC3=C(C=CC=C3)--INVALID-LINK--=C(C=C4)OC)OC([C@H]5N(CCCC5)C(--INVALID-LINK--=C(C(OC)=C6)OC)CC)=O)=O)=O)C=CC=C2C(N1C7C(N(C(CC7)=O)C)=O)=O[5] |

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C58H70N4O15 | |

| Molecular Weight | 1063.19 g/mol | |

| CAS Number | 2451573-90-1 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 20 mM) | |

| Storage | Store at -20°C, sealed, away from moisture and light. |

Mechanism of Action: The dTAG System

The dTAG system is a powerful method for targeted protein degradation. Its mechanism relies on the formation of a ternary complex between the target protein, the dTAG molecule, and an E3 ubiquitin ligase.

As depicted in Figure 1, dTAG-13 acts as a molecular glue, bringing the FKBP12F36V-tagged protein and the CRBN E3 ligase into close proximity. This induced proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This compound, lacking the ability to bind CRBN, cannot facilitate this process and therefore does not lead to protein degradation, making it an ideal negative control.

Experimental Protocols

A typical experimental workflow using the dTAG system involves genetic modification of the target gene, followed by treatment with the dTAG molecule and subsequent analysis.

Detailed Methodologies

1. Generation of FKBP12F36V-tagged Cell Lines via CRISPR/Cas9:

This protocol outlines the generation of a cell line with the FKBP12F36V tag knocked into the endogenous locus of the gene of interest.

-

Design and Synthesis: Design a guide RNA (gRNA) targeting the desired insertion site (typically at the N- or C-terminus of the coding sequence). Synthesize a single-stranded or double-stranded DNA donor template containing the FKBP12F36V sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the insertion site.

-

Transfection: Co-transfect the target cells with a plasmid expressing Cas9 and the designed gRNA, along with the donor template. Electroporation or lipid-based transfection methods can be used.

-

Selection and Clonal Isolation: If the donor template includes a selection marker, apply the appropriate selection agent. Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

-

Screening and Validation: Screen individual clones for the correct integration of the FKBP12F36V tag by PCR and Sanger sequencing. Confirm the expression of the fusion protein by Western blot using an antibody against the protein of interest or the tag.

2. Western Blot Analysis of Protein Degradation:

This protocol is used to assess the degradation of the target protein upon treatment with dTAG-13.

-

Cell Seeding and Treatment: Seed the FKBP12F36V-tagged cells in a multi-well plate. Once the cells have adhered and are in the exponential growth phase, treat them with dTAG-13, this compound, and a vehicle control (e.g., DMSO) at the desired concentrations and for various time points.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Denature the protein lysates by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the protein of interest or the FKBP12F36V tag overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as GAPDH or β-actin, should be used to normalize for protein loading.

3. Co-Immunoprecipitation (Co-IP) to Validate Loss of E3 Ligase Interaction:

This protocol can be used to demonstrate that dTAG-13, but not this compound, promotes the interaction between the target protein and CRBN.

-

Cell Treatment and Lysis: Treat the FKBP12F36V-tagged cells with dTAG-13, this compound, or vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the protein of interest or the FKBP12F36V tag overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blot Analysis: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against the protein of interest and CRBN. A successful experiment will show the co-immunoprecipitation of CRBN with the target protein in the dTAG-13 treated sample, but not in the this compound or vehicle-treated samples.

Conclusion

References

- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blog.addgene.org [blog.addgene.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ≥98% (HPLC), powder, degradation tag (dTAG) system | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

The Role of dTAG-13-NEG in CRISPR-Mediated Tagging Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dTAG (degradation tag) system represents a powerful chemical biology tool for inducing rapid and specific degradation of a protein of interest (POI). This technology leverages the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to achieve temporal control over protein levels, offering significant advantages over traditional genetic knockout or knockdown approaches. Central to the dTAG system is the use of a heterobifunctional degrader molecule, dTAG-13, which selectively targets proteins tagged with the mutant FKBP12F36V protein for degradation. To ensure the specificity of this system and to control for any off-target effects of the degrader molecule, a crucial negative control, dTAG-13-NEG, is employed. This technical guide provides a comprehensive overview of the use of this compound in CRISPR-mediated tagging studies, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

The dTAG System: Mechanism of Action

The dTAG system relies on three key components:

-

The FKBP12F36V tag: A mutated version of the FKBP12 protein that is not recognized by endogenous ligands but possesses a high affinity for a specific synthetic ligand. This tag is genetically fused to the protein of interest, typically at the N- or C-terminus, using CRISPR/Cas9-mediated homology-directed repair (HDR) to knock-in the tag at the endogenous gene locus.

-

dTAG-13: A heterobifunctional small molecule degrader. One end of dTAG-13 binds to the FKBP12F36V tag, while the other end recruits an E3 ubiquitin ligase, typically Cereblon (CRBN). This proximity induces the ubiquitination of the FKBP12F36V-tagged protein.

-

The Ubiquitin-Proteasome System: The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

This compound is a structurally similar analog of dTAG-13 that is unable to bind to the E3 ligase. While it can still bind to the FKBP12F36V tag, its inability to recruit the degradation machinery renders it inactive as a degrader. This makes this compound an essential negative control to demonstrate that the observed protein degradation is a direct result of the dTAG-13-mediated recruitment of the E3 ligase and not due to other non-specific effects of the compound.

Data Presentation: Quantitative Comparison of dTAG-13 and this compound

The following tables summarize the quantitative data from representative studies, highlighting the efficacy of dTAG-13 and the inactivity of this compound.

| Treatment | Concentration | Target Protein | Cell Line | Degradation (%) | Citation |

| dTAG-13 | 5 nM | Target 1-FKBP12F36V | Engineered Cell Line | Dose-dependent | [1] |

| dTAG-13 | 50 nM | Target 1-FKBP12F36V | Engineered Cell Line | Dose-dependent | [1] |

| dTAG-13 | 500 nM | Target 1-FKBP12F36V | Engineered Cell Line | Maximum degradation | [1] |

| This compound | 500 nM | Target 1-FKBP12F36V | Engineered Cell Line | No significant degradation | [1] |

| dTAG-13 | 100 nM | FKBP12F36V-Nluc | 293FT | Potent degradation | [2] |

| This compound | Comparable concentrations | FKBP12F36V-fusion proteins | Various | No activity | **** |

| Parameter | dTAG-13 | This compound | Citation |

| Degradation Onset | Rapid, often within 1 hour | No degradation observed | |

| Specificity | Highly selective for FKBP12F36V-tagged proteins | No degradation of tagged or untagged proteins | |

| CRBN Dependency | Degradation is dependent on Cereblon (CRBN) expression | Not applicable |

Experimental Protocols

CRISPR/Cas9-Mediated Knock-in of the FKBP12F36V Tag

This protocol outlines the general steps for using CRISPR/Cas9 to fuse the FKBP12F36V tag to a protein of interest at its endogenous locus.

Materials:

-

Cas9 nuclease (protein or expression plasmid)

-

Single guide RNA (sgRNA) targeting the desired insertion site (N- or C-terminus) of the target gene

-

Donor plasmid containing the FKBP12F36V sequence flanked by homology arms (typically 500-800 bp) corresponding to the genomic sequences upstream and downstream of the sgRNA target site. The donor plasmid should also contain a selectable marker (e.g., puromycin resistance).

-

Mammalian cell line of interest

-

Transfection reagent

-

Cell culture medium and supplements

-

Selection antibiotic (e.g., puromycin)

-

PCR primers for genotyping

-

Sanger sequencing reagents

-

Antibodies for Western blot analysis

Methodology:

-

sgRNA Design and Validation: Design and validate sgRNAs that target the genomic locus immediately adjacent to the start (for N-terminal tagging) or stop (for C-terminal tagging) codon of the gene of interest.

-

Donor Plasmid Construction: Clone the FKBP12F36V tag sequence and a selectable marker into a donor plasmid, flanked by homology arms specific to the target locus.

-

Transfection: Co-transfect the Cas9 nuclease, sgRNA, and the donor plasmid into the target cells using a suitable transfection method.

-

Selection: Two days post-transfection, begin selection with the appropriate antibiotic to enrich for cells that have successfully integrated the donor plasmid.

-

Clonal Isolation: After selection, isolate single cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

-

Genotyping: Screen individual clones by PCR using primers that flank the insertion site to identify clones with the correct knock-in allele.

-

Sequence Verification: Confirm the correct in-frame insertion of the FKBP12F36V tag by Sanger sequencing of the PCR product.

-

Protein Expression Validation: Verify the expression of the tagged protein by Western blot using an antibody against the protein of interest or the FKBP12F36V tag.

dTAG-13 and this compound Treatment and Analysis

This protocol describes the treatment of FKBP12F36V-tagged cells with dTAG-13 and this compound to assess protein degradation.

Materials:

-

FKBP12F36V-tagged cell line

-

dTAG-13 (active degrader)

-

This compound (negative control)

-

DMSO (vehicle control)

-

Cell culture medium

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE and Western blot reagents and equipment

-

Antibodies against the protein of interest and a loading control (e.g., GAPDH, β-actin)

Methodology:

-

Cell Seeding: Seed the FKBP12F36V-tagged cells in multi-well plates at a density that will allow for optimal growth during the treatment period.

-

Compound Preparation: Prepare stock solutions of dTAG-13 and this compound in DMSO. Prepare serial dilutions to achieve the desired final concentrations.

-

Treatment: Treat the cells with dTAG-13 at various concentrations (e.g., 5 nM, 50 nM, 500 nM) and with this compound at a high concentration (e.g., 500 nM) as a negative control. Include a DMSO-only treated well as a vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours). For kinetic studies, harvest cells at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies against the protein of interest and a loading control.

-

Data Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the DMSO control. Compare the degradation observed with dTAG-13 to the lack of degradation with this compound.

Mandatory Visualization

References

The Cornerstone of Reliable Cellular Research: A Technical Guide to Control Compounds

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cell biology, where the slightest variable can influence experimental outcomes, the rigorous use of control compounds stands as a fundamental pillar of data integrity and reproducibility. This in-depth technical guide delineates the core principles of employing control compounds, providing detailed experimental protocols, quantitative data presentation, and visual workflows to empower researchers in generating robust and reliable data.

The "Why": Fundamental Rationale for Control Compounds

-

Establish a Baseline: Negative and vehicle controls provide a baseline to which the effects of the experimental compound are compared.[3]

-

Validate the Assay: Positive controls confirm that the experimental system is working as expected and is capable of producing a positive result.

-

Isolate the Variable of Interest: By accounting for the effects of the solvent (vehicle) and other non-specific factors, controls ensure that the observed effects can be confidently attributed to the test compound.

-

Identify Off-Target Effects: Comparing the effects of a specific inhibitor to a less specific or inactive compound can help elucidate the on-target versus off-target effects of a drug candidate.

-

Ensure Reproducibility: Well-controlled experiments are more likely to be reproducible by other researchers, a cornerstone of the scientific method.

The "What": A Taxonomy of Essential Control Compounds

The selection of appropriate controls is paramount to the validity of any cell biology experiment. The main types of control compounds are:

-

Negative Control: A sample that is not exposed to the experimental treatment or any other treatment. It serves as a baseline to show the state of the cells in the absence of any intervention and helps to identify false positives.

-

Positive Control: A compound or condition known to produce the expected effect. This confirms that the assay is sensitive enough to detect the desired outcome and that all reagents and systems are functioning correctly. For instance, a known cytotoxic drug like Doxorubicin can be used as a positive control in a cell viability assay.

-

Vehicle Control: The solvent or medium in which the experimental compound is dissolved. This is crucial because the vehicle itself can have an effect on the cells. Common vehicles include dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS). The vehicle control group is treated with the same concentration of the vehicle as the experimental group.

-

Untreated Control: Similar to a negative control, this group of cells is not subjected to any treatment, including the vehicle. This helps to monitor the baseline health and behavior of the cells over the course of the experiment.

-

Isotype Control (for antibody-based assays): An antibody of the same immunoglobulin class and concentration as the primary antibody, but directed against an antigen not present in the sample. This control is essential in techniques like flow cytometry and immunohistochemistry to determine non-specific binding of the primary antibody.

-

Reference Compound (Inhibitor/Agonist): A well-characterized compound with a known mechanism of action, often used to validate a new assay or to compare the potency and efficacy of a novel compound. For example, a known inhibitor of a specific signaling pathway can be used to confirm that the observed cellular response is indeed mediated by that pathway.

The "How": Detailed Experimental Protocols

The proper implementation of controls is critical in various cell biology techniques. Below are detailed protocols for three common assays, emphasizing the integration of control compounds.

Western Blotting for Protein Phosphorylation

Western blotting is a widely used technique to detect specific proteins in a sample. When studying signaling pathways, it is often necessary to assess the phosphorylation state of key proteins. This protocol includes controls to validate the observed changes in phosphorylation.

Objective: To detect the phosphorylation of a target protein (e.g., ERK) in response to a stimulus, using an inhibitor as a negative control.

Materials:

-

Cell culture reagents

-

Stimulant (e.g., Epidermal Growth Factor - EGF)

-

Inhibitor of the upstream kinase (e.g., an MEK inhibitor for ERK phosphorylation)

-

Vehicle for the inhibitor (e.g., DMSO)

-

Lysis buffer containing protease and phosphatase inhibitors

-

Protein assay reagents (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA in TBST, as milk contains phosphoproteins that can increase background)

-

Primary antibodies (one specific for the phosphorylated form of the target protein, and one for the total protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells and grow to 70-80% confluency.

-

Prepare the following treatment groups:

-

Untreated Control: Cells in media only.

-

Vehicle Control: Cells treated with the same volume of vehicle (e.g., DMSO) used for the inhibitor.

-

Stimulant Only (Positive Control): Cells treated with the stimulant (e.g., EGF) to induce phosphorylation.

-

Inhibitor + Stimulant: Cells pre-treated with the inhibitor for a specified time, followed by stimulation with the stimulant.

-

-

Incubate cells for the desired treatment duration.

-

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells on ice using lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay like the BCA assay. This ensures equal loading of protein for each sample.

-

-

SDS-PAGE and Protein Transfer:

-

Prepare samples by adding Laemmli buffer and boiling.

-

Load equal amounts of protein (e.g., 20-30 µg) from each treatment group into the wells of an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated protein, diluted in blocking buffer, overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

-

Stripping and Re-probing (for Total Protein Control):

-

To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody that detects the total amount of the target protein, regardless of its phosphorylation state.

-

Flow Cytometry for Apoptosis Detection

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population. The following protocol describes the use of Annexin V and Propidium Iodide (PI) staining to detect apoptosis, incorporating essential controls.

Objective: To quantify the percentage of apoptotic cells in a population following treatment with a test compound.

Materials:

-

Cell culture reagents

-

Test compound

-

Vehicle for the test compound (e.g., DMSO)

-

Positive control for apoptosis (e.g., Staurosporine)

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells at an appropriate density.

-

Prepare the following treatment groups:

-

Unstained Control: Untreated cells that will not be stained. This control is used to set the baseline fluorescence of the cell population.

-

Vehicle Control: Cells treated with the vehicle alone.

-

Test Compound: Cells treated with the experimental compound.

-

Positive Control: Cells treated with a known inducer of apoptosis, such as staurosporine.

-

-

Incubate cells for the desired treatment period.

-

-

Cell Harvesting and Staining:

-

Harvest the cells, including any floating cells from the supernatant, as apoptotic cells may detach.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

To set up compensation and gates, prepare single-stain controls:

-

Annexin V-FITC only: A sample of apoptotic cells stained only with Annexin V-FITC.

-

PI only: A sample of apoptotic cells stained only with PI.

-

-

For the experimental and control samples, add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 1X Binding Buffer to each tube before analysis.

-

Analyze the samples on a flow cytometer.

-

Use the unstained and single-stain controls to set the appropriate voltages and compensation to correct for spectral overlap.

-

Gate on the cell population of interest, excluding debris.

-

Analyze the fluorescence of the stained cells to differentiate between:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Cell Viability Assay (MTT/XTT)

Cell viability assays are routinely used to assess the cytotoxic effects of compounds. The MTT and XTT assays measure the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the effect of a test compound on the viability of a cell line.

Materials:

-

Cell culture reagents

-

Test compound

-

Vehicle for the test compound (e.g., DMSO)

-

Positive control for cytotoxicity (e.g., Doxorubicin)

-

MTT or XTT reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound.

-

Set up the following wells in the 96-well plate:

-

Blank Control: Wells containing media only (no cells). This is for background subtraction.

-

Vehicle Control: Cells treated with the highest concentration of the vehicle used for the test compound. This represents 100% viability.

-

Test Compound: Cells treated with various concentrations of the test compound.

-

Positive Control: Cells treated with a known cytotoxic agent.

-

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

Assay Procedure:

-

For MTT assay:

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

-

For XTT assay:

-

Add the XTT reagent mixture to each well and incubate for 2-4 hours. The formazan product is water-soluble.

-

-

-

Data Acquisition:

-

Measure the absorbance of the wells at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for XTT).

-

-

Data Analysis:

-

Subtract the average absorbance of the blank control wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

-

Data Presentation: Quantitative Insights at a Glance

Summarizing quantitative data in a structured format is crucial for clear communication and interpretation of results. The following table provides an example of how to present data from a cell viability assay.

| Treatment Group | Compound Concentration (µM) | Mean Absorbance (OD 570 nm) | Standard Deviation | % Cell Viability |

| Vehicle Control | 0 (0.1% DMSO) | 1.25 | 0.08 | 100% |

| Test Compound A | 0.1 | 1.18 | 0.06 | 94.4% |

| 1 | 0.95 | 0.05 | 76.0% | |

| 10 | 0.62 | 0.04 | 49.6% | |

| 100 | 0.21 | 0.02 | 16.8% | |

| Positive Control | 10 (Doxorubicin) | 0.15 | 0.03 | 12.0% |

Table 1: Example of quantitative data from an MTT cell viability assay. Data are presented as the mean ± standard deviation from three independent experiments.

Mandatory Visualizations: Illuminating Complexity with Graphviz

Visual representations of experimental workflows and signaling pathways can greatly enhance understanding. The following diagrams are generated using the DOT language for Graphviz.

Experimental Workflow: High-Throughput Drug Screening

Caption: High-throughput drug screening workflow.

Signaling Pathway: EGFR Signaling with Inhibitor Control

Caption: EGFR signaling pathway with inhibitor control.

Conclusion: Upholding Scientific Rigor

References

Methodological & Application

Application Notes and Protocols for dTAG-13-NEG in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dTAG (degradation tag) technology is a powerful chemical biology tool for inducing rapid and selective degradation of a target protein of interest (POI). This system utilizes a heterobifunctional small molecule, such as dTAG-13, to hijack the cell's natural protein disposal machinery. The dTAG-13 molecule forms a ternary complex between a target protein fused with a mutant FKBP12F36V tag and the E3 ubiquitin ligase Cereblon (CRBN), leading to ubiquitination and subsequent proteasomal degradation of the POI.[1][2]

To ensure that the observed cellular phenotype is a direct result of the degradation of the target protein and not due to off-target effects of the dTAG molecule, a robust negative control is essential. dTAG-13-NEG is the corresponding negative control for dTAG-13.[3] It is a structurally related molecule that is designed to not effectively recruit the E3 ubiquitin ligase, and therefore should not induce the degradation of the FKBP12F36V-tagged protein. These application notes provide detailed protocols for the use of this compound alongside dTAG-13 in cell culture experiments to validate on-target protein degradation.

Mechanism of Action

The dTAG system is a two-component system requiring:

-

Expression of the target protein as a fusion with the FKBP12F36V tag: This can be achieved through lentiviral transduction or CRISPR/Cas9-mediated knock-in at the endogenous locus.

-

Treatment with the dTAG degrader molecule: dTAG-13 binds to both the FKBP12F36V tag on the fusion protein and the CRBN E3 ligase, bringing them into close proximity. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

This compound, lacking the ability to efficiently recruit CRBN, serves as an ideal control to distinguish between the biological consequences of target protein degradation and any potential off-target effects of the chemical degrader.

Figure 1: Mechanism of dTAG-13 and this compound.

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes for dTAG-13 and this compound. Actual values may vary depending on the specific target protein, cell line, and experimental conditions.

Table 1: Physicochemical Properties

| Compound | Molecular Weight | Recommended Solvent | Storage |

| dTAG-13 | 1049.18 g/mol | DMSO | -20°C |

| This compound | 1063.19 g/mol | DMSO | -20°C |

Table 2: Typical Experimental Concentrations and Incubation Times

| Parameter | dTAG-13 | This compound |

| Concentration Range | 1 nM - 1 µM | Typically used at the highest effective concentration of dTAG-13 (e.g., 500 nM) |

| Incubation Time | 1 - 24 hours | Matched to the incubation time of dTAG-13 |

Table 3: Expected Degradation Efficiency

| Compound | Target | Cell Line | DC50 | Dmax | Reference |

| dTAG-13 | FKBP12F36V-Nluc | 293FT | ~10-100 nM | >90% | |

| dTAG-13 | FKBP12F36V-KRASG12V | NIH/3T3 | Not specified | >90% | |

| dTAG-13 | FKBP12F36V-BRD4 | 293T | Not specified | >90% | |

| This compound | FKBP12F36V-tagged proteins | Various | Not applicable (inactive) | No significant degradation |

Note: DC50 is the concentration required to achieve 50% of the maximal degradation (Dmax). While this compound is designed to be inactive, it is recommended to test it in your system to confirm lack of degradation.

Experimental Protocols

Generation of FKBP12F36V-tagged Cell Lines

Stable expression of the FKBP12F36V-tagged protein of interest is crucial for the dTAG experiment. This can be achieved via two main approaches:

A. Lentiviral Transduction for Exogenous Expression

This method is recommended for initial validation of the dTAG system for a new target protein or cell line.

Figure 2: Lentiviral transduction workflow.

Protocol:

-

Cloning: Subclone your protein of interest (POI) into a lentiviral expression vector containing the FKBP12F36V tag either N- or C-terminally. It is important to determine which terminus can be tagged without disrupting protein function.

-

Lentivirus Production: Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids (e.g., psPAX2 and pMD2.G).

-

Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Transduction: Transduce the target cell line with the harvested lentivirus in the presence of polybrene.

-

Selection: Select for stably transduced cells using the appropriate antibiotic (e.g., puromycin).

-

Validation: Confirm the expression of the FKBP12F36V-tagged protein by Western blotting or qPCR.

B. CRISPR/Cas9-mediated Knock-in for Endogenous Tagging

This method allows for the study of the endogenously expressed protein at its native levels.

Protocol:

-

Design: Design a guide RNA (sgRNA) targeting the desired insertion site (N- or C-terminus) of your POI. Design a donor plasmid containing the FKBP12F36V tag flanked by homology arms corresponding to the genomic sequences upstream and downstream of the insertion site.

-

Transfection: Co-transfect the target cells with the Cas9/sgRNA expression vector and the donor plasmid.

-

Selection/Screening: Select for successfully edited cells (e.g., using an integrated selection marker or by single-cell cloning and PCR screening).

-

Validation: Validate the correct in-frame insertion of the FKBP12F36V tag by PCR, sequencing, and Western blotting.

dTAG-13 and this compound Treatment

-

Cell Seeding: Plate the FKBP12F36V-tagged cells at an appropriate density to allow for logarithmic growth during the experiment.

-

Compound Preparation: Prepare stock solutions of dTAG-13 and this compound in DMSO (e.g., 10 mM). From the stock solutions, prepare a dilution series in cell culture medium to achieve the desired final concentrations.

-

Treatment: The following day, replace the culture medium with medium containing the desired concentrations of dTAG-13 or this compound. Include a DMSO-only treated control. For a dose-response experiment with dTAG-13, a typical concentration range is 1 nM to 1 µM. For this compound, use a concentration equivalent to the highest effective concentration of dTAG-13 (e.g., 500 nM).

-

Incubation: Incubate the cells for the desired period (e.g., 1, 4, 8, or 24 hours). The optimal incubation time should be determined empirically for each target protein.

Analysis of Protein Degradation

A. Western Blotting

Figure 3: Western blotting workflow.

Protocol:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest or the FKBP12F36V tag overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

B. Luciferase Reporter Assay

This method is suitable for high-throughput screening and provides a quantitative readout of protein levels when the target protein is fused to a luciferase reporter (e.g., NanoLuc).

Protocol:

-

Cell Seeding and Treatment: Seed cells stably expressing the POI-FKBP12F36V-luciferase fusion in a 96- or 384-well plate and treat with dTAG-13 and this compound as described above.

-

Lysis and Signal Detection: Following incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., Promega Nano-Glo® Luciferase Assay System).

-

Data Analysis: Normalize the luciferase signal to a control (e.g., a co-expressed control luciferase or cell viability readout) and calculate the percentage of degradation relative to the DMSO control.

Signaling Pathway Diagrams

Degradation of a target protein can have profound effects on cellular signaling pathways. Below are examples of signaling pathways that can be investigated following the degradation of specific target proteins.

A. KRASG12V Signaling Pathway

KRAS is a key signaling node that, when mutated (e.g., G12V), becomes constitutively active, driving cell proliferation and survival through pathways like the RAF-MEK-ERK and PI3K-AKT cascades. Degrading KRASG12V is expected to inhibit these downstream pathways.

Figure 4: dTAG-mediated degradation of KRASG12V.

B. BRD4 Signaling Pathway

BRD4 is a bromodomain and extraterminal (BET) protein that plays a critical role in transcriptional regulation by binding to acetylated histones and recruiting transcriptional machinery, including P-TEFb, to activate the expression of oncogenes like MYC. Degrading BRD4 is expected to downregulate the expression of its target genes.

Figure 5: dTAG-mediated degradation of BRD4.

Troubleshooting

| Issue | Possible Cause | Recommendation |

| No or poor degradation with dTAG-13 | - Inefficient expression of the tagged protein.- FKBP12F36V tag interferes with protein stability or function.- Low CRBN expression in the cell line.- Suboptimal dTAG-13 concentration or incubation time. | - Validate tagged protein expression by Western blot.- Test tagging the other terminus of the protein.- Verify CRBN expression in your cell line.- Perform a dose-response and time-course experiment. |

| Degradation observed with this compound | - Off-target effects of the compound.- Non-specific protein degradation. | - Confirm the identity and purity of the this compound compound.- Test a lower concentration of this compound.- Ensure proper experimental controls are in place. |

| High background in Western blot | - Insufficient blocking.- Primary or secondary antibody concentration too high. | - Increase blocking time or use a different blocking agent.- Titrate antibody concentrations.- Increase the number and duration of washes. |

By following these protocols and using this compound as a stringent control, researchers can confidently attribute the observed biological effects to the specific degradation of their protein of interest, thereby enabling a deeper understanding of protein function in various cellular processes.

References

Application Notes and Protocols for dTAG-13-NEG in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dTAG (degradation tag) system is a powerful technology for targeted protein degradation, enabling the rapid and selective removal of a protein of interest (POI) from cells. This is achieved by fusing the POI with a mutant FKBP12F36V tag. The addition of a heterobifunctional dTAG molecule, such as dTAG-13, forms a ternary complex between the FKBP12F36V-tagged protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the fusion protein by the proteasome.

dTAG-13-NEG is the inactive epimer and corresponding negative control for dTAG-13. It is crucial for demonstrating that the observed protein degradation is a specific result of the dTAG-13 molecule's activity and not due to off-target effects, cellular toxicity, or other non-specific interactions of the chemical scaffold. This document provides detailed application notes and protocols for the recommended use of this compound in Western blot analysis.

Quantitative Data Summary